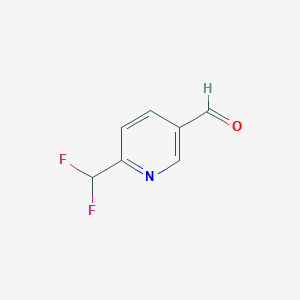

![molecular formula C12H17NO B2700820 2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 2162580-72-3](/img/structure/B2700820.png)

2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

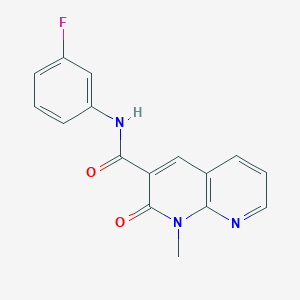

The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” is an organic compound that contains a cyclobutanol group (a four-membered ring with an alcohol functional group), an amine functional group, and a 2-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a four-membered ring structure (cyclobutanol), with an amine group and a 2-methylphenyl group attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The alcohol and amine groups are likely to be reactive and could participate in a variety of reactions .Aplicaciones Científicas De Investigación

Stereodivergent Syntheses and Structural Studies

Stereodivergent Syntheses of β-Dipeptides : Research has demonstrated the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, leading to the production of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, showcasing the versatility of cyclobutane derivatives in peptide synthesis (Izquierdo et al., 2002).

Structural Study of Highly Rigid Beta-Peptides : Another study focused on the stereoselective synthesis and structural analysis of 2-aminocyclobutane-1-carboxylic acids, incorporating them into highly rigid beta-peptides. This research highlighted the cyclobutane ring's role as a structure-promoting unit, contributing to the formation of strong intramolecular hydrogen bonds and conferring high rigidity on the molecules (Izquierdo et al., 2005).

Advanced Organic Synthesis Techniques

Squaramide Surrogates as Potent VLA-4 Antagonists : A novel synthesis route for 3-aminocyclobut-2-en-1-ones was developed, which involved the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This method facilitated the creation of compounds that are potent antagonists of VLA-4, demonstrating the potential of cyclobutane derivatives in developing therapeutic agents (Brand et al., 2003).

Synthesis of Cyclobutane Amino Acids : Research into the synthesis of 2-methyl- and 2-methylenecyclobutane amino acids through a formal [2+2] cycloaddition revealed an efficient method for obtaining these compounds. Such amino acids are considered as restricted α-methyl-α-vinylglycine, highlighting the structural diversity achievable with cyclobutane derivatives (Avenoza et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-methylphenyl)methylamino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYRYWPXMDYPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)

![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)